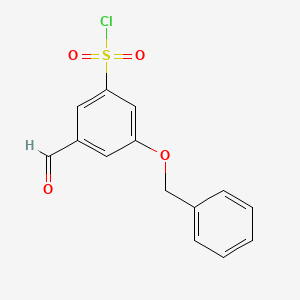![molecular formula C11H13NO2 B14854995 5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine CAS No. 886762-78-3](/img/structure/B14854995.png)
5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them highly reactive and versatile in chemical reactions . This compound is notable for its unique structure, which includes a tetrahydronaphthalene ring fused with a dioxole ring, and an amine group attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted amine derivatives.
Aplicaciones Científicas De Investigación
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. This compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH₃NH₂): A simple primary amine with similar reactivity but a much simpler structure.
Aniline (C₆H₅NH₂): An aromatic amine with a benzene ring, used in the production of dyes and polymers.
Piperidine (C₅H₁₁N): A cyclic amine with applications in pharmaceuticals and organic synthesis .
Uniqueness
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is unique due to its fused ring structure, which imparts specific chemical and physical properties
Propiedades
Número CAS |
886762-78-3 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-amine |
InChI |
InChI=1S/C11H13NO2/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5,9H,1-3,6,12H2 |
Clave InChI |
OWNMMZHBHIHGQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC3=C(C=C2C1)OCO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)












